2‑Fluoro Substitution Confers a Documented Class‑Level Metabolic Advantage Over the Non‑Fluorinated Parent Scaffold
The 2‑fluoro substituent present on the central phenyl ring of CAS 899969‑53‑0 distinguishes it from the unsubstituted analog N‑(5‑(2‑methyl‑4‑oxoquinazolin‑3(4H)‑yl)phenyl)‑4‑nitrobenzamide. In a systematic study of fluoro‑substituted 3,4‑dihydroquinazoline derivatives, introduction of a fluorobenzyl moiety (compound 8h, KCP10068F) produced an approximately 2‑fold increase in liver microsomal stability in both rat and human species relative to the non‑fluorinated lead KYS05090S [1]. Although this quantitative result was obtained on a structurally distinct quinazoline series, the underlying principle—that aromatic fluorination can attenuate CYP‑mediated oxidative metabolism by blocking the primary hydroxylation site—is broadly supported across drug‑metabolism literature [2]. The 2‑fluoro substituent of the target compound is therefore expected to confer a measurable metabolic stability advantage over the direct des‑fluoro analog, reducing the likelihood of rapid first‑pass clearance in cell‑based or in vivo experiments.
| Evidence Dimension | Liver microsomal metabolic stability (fold‑change) |
|---|---|
| Target Compound Data | Compound contains 2‑fluoro substituent predicted to attenuate CYP‑mediated oxidation at this position; direct experimental data not available. |
| Comparator Or Baseline | Fluoro‑substituted 3,4‑dihydroquinazoline 8h (KCP10068F) vs. non‑fluorinated lead KYS05090S: approximately 2‑fold increase in metabolic stability (rat and human liver microsomes). Non‑fluorinated analog of target compound (no CAS assigned) lacks any substituent capable of blocking oxidative metabolism at the 2‑position. |
| Quantified Difference | Approximately 2‑fold improvement inferred from class‑level precedent; direct measurement on target compound not available. |
| Conditions | Rat and human liver microsomal stability assays (KYS05090S series); extrapolation to target compound based on shared 2‑fluoro substitution motif. |
Why This Matters
Procurement of the non‑fluorinated analog would eliminate the metabolic‑shielding effect of the 2‑fluoro group, potentially accelerating compound clearance and compromising the interpretability of cell‑based efficacy or in vivo PK studies.
- [1] Bioorg. Med. Chem. 2017, 25 (17), 4656–4664. Synthesis and biological evaluation of fluoro‑substituted 3,4‑dihydroquinazoline derivatives for cytotoxic and analgesic effects. DOI: 10.1016/j.bmc.2017.07.008. View Source
- [2] Fisher, M. B.; et al. Curr. Opin. Drug Discov. Devel. 2006, 9 (1), 101–109. PMID: 16445122. View Source
